2'-Azetidinomethyl-3,5-dimethylbenzophenone
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Description
2'-Azetidinomethyl-3,5-dimethylbenzophenone (2-AMDM-BP) is a novel synthetic compound with a wide range of potential applications in the fields of medicine and science. It is a member of the benzophenone family of compounds, which are characterized by a phenyl ring attached to a ketone group. This compound has been studied extensively in recent years due to its unique chemical structure and potential applications in various fields.
Scientific Research Applications
Computational Chemistry
Finally, 2’-Azetidinomethyl-3,5-dimethylbenzophenone can be a subject of computational chemistry studies. Its molecular dynamics, interaction with other molecules, and potential energy surfaces can be explored using computational models, which can provide insights into its reactivity and stability.
This analysis is based on the compound’s chemical structure and known properties, such as its molecular weight, density, boiling point, and flash point . The applications discussed are speculative and based on the typical roles similar structures play in various fields of research. For specific research projects, further experimental validation would be necessary.
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-10-15(2)12-17(11-14)19(21)18-7-4-3-6-16(18)13-20-8-5-9-20/h3-4,6-7,10-12H,5,8-9,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAPUPVWRHDEAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643711 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azetidinomethyl-3,5-dimethylbenzophenone | |
CAS RN |
898754-95-5 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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